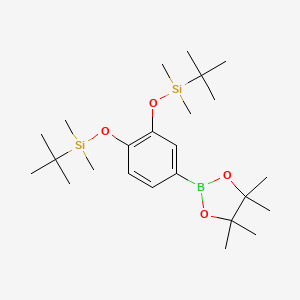

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-phenylene)bis(oxy)bis(tert-butyldimethylsilane)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a boronate ester derivative featuring a central 1,2-phenylene core substituted with two tert-butyldimethylsilane (TBS) oxy groups and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The TBS groups act as steric protectors, enhancing stability during synthetic processes, while the dioxaborolane ring enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . Its structural complexity and bifunctional nature make it valuable in constructing advanced materials and pharmaceuticals, particularly in iterative coupling strategies requiring orthogonal protecting groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl({2-[(tert-butyldimethylsilyl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy})dimethylsilane typically involves multiple steps. One common approach is to start with a phenol derivative, which undergoes silylation to introduce the tert-butyldimethylsilyl group. This is followed by a borylation reaction to attach the dioxaborolane moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl({2-[(tert-butyldimethylsilyl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy})dimethylsilane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the boron or silicon centers.

Substitution: The tert-butyl and silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or boronic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl({2-[(tert-butyldimethylsilyl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy})dimethylsilane is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, where the presence of silicon and boron can impart desirable properties like thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of tert-butyl({2-[(tert-butyldimethylsilyl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy})dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and boron centers. These centers can interact with other molecules through processes like coordination, nucleophilic attack, and electrophilic substitution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Key Structural Features:

- Target Compound : Combines a phenylene backbone with electron-withdrawing dioxaborolane and bulky TBS groups.

- Analogues :

- Compound 9 () : A nucleoside analog with a dioxaborolane ring and TBS-protected hydroxyl groups. Unlike the target compound, it integrates a thioether-linked pyrimidine moiety, enabling nucleic acid applications.

- Compound 6 () : A ternaphthalene derivative with two dioxaborolane groups but lacking silyl ethers. Its extended π-system facilitates applications in optoelectronics.

- Compound 3n () : Contains a dihydrophenanthrene core with TBS and dioxaborolane groups. Its fused aromatic system enhances rigidity compared to the target compound’s phenylene spacer.

Table 1: Structural Comparison

Reactivity and Stability

- Target Compound : The TBS groups significantly reduce hydrolysis of the boronate ester, allowing prolonged storage and stepwise coupling reactions. Its steric hindrance, however, may slow reaction kinetics in cross-couplings compared to less bulky analogues .

- Compound 9 () : The thioether linkage in its pyrimidine moiety introduces redox-sensitive functionality absent in the target compound, broadening its utility in stimuli-responsive drug delivery .

- Compound 6 (): The absence of silyl ethers increases susceptibility to nucleophilic attack but enhances solubility in nonpolar solvents, a critical factor in organic photovoltaic device fabrication .

Spectroscopic Characterization

- ¹H-NMR : TBS groups typically resonate at δ 0.1–0.3 ppm (Si–CH₃) and δ 0.9–1.1 ppm (tert-butyl). Dioxaborolane protons appear as singlets near δ 1.3 ppm .

- ¹³C-NMR : Boron-bound carbons in dioxaborolane rings exhibit signals at δ 80–85 ppm, while aromatic carbons in phenylene backbones range from δ 120–140 ppm .

Biological Activity

The compound (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-phenylene)bis(oxy)bis(tert-butyldimethylsilane) is a complex organoboron derivative that has gained attention in various fields of research due to its unique structural features and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a boron-containing dioxaborolane moiety and a phenylene group. Its molecular formula is C26H41B2O4, with a molecular weight of approximately 441.41 g/mol. The structure allows for significant interaction with biological macromolecules, particularly DNA and proteins.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- DNA Interstrand Cross-Linking : The presence of the boron atom allows for the formation of stable complexes with DNA. Studies have shown that similar boron-containing compounds can induce DNA cross-linking, which is crucial for their anticancer activity .

- Reactive Oxygen Species (ROS) Generation : The compound may promote the generation of ROS upon activation by cellular components. This oxidative stress can lead to cell death in cancer cells while sparing normal cells .

- Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines while having minimal effects on normal cells . This selectivity is essential for developing targeted cancer therapies.

Anticancer Activity

A notable study demonstrated that compounds structurally related to (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-phenylene)bis(oxy)bis(tert-butyldimethylsilane) showed potent anticancer properties through mechanisms involving DNA damage and apoptosis induction. For example:

- Compound 2a : Exhibited significant inhibition of growth in tissue-derived cancer cells with an IC50 value in the low micromolar range.

- Mechanism : Induction of H2AX phosphorylation was observed in chronic lymphocytic leukemia (CLL) lymphocytes, correlating with increased DNA damage and subsequent cell death .

Selectivity and Safety Profile

The selectivity for cancer cells over normal cells was highlighted in various assays where the compound demonstrated a lower cytotoxic effect on healthy tissues compared to malignant ones . This characteristic is crucial for minimizing side effects in potential therapeutic applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C26H41B2O4 |

| Molecular Weight | 441.41 g/mol |

| CAS Number | Not specified |

| Biological Activity | Anticancer activity |

| Mechanisms | DNA cross-linking; ROS generation |

Properties

Molecular Formula |

C24H45BO4Si2 |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane |

InChI |

InChI=1S/C24H45BO4Si2/c1-21(2,3)30(11,12)26-19-16-15-18(25-28-23(7,8)24(9,10)29-25)17-20(19)27-31(13,14)22(4,5)6/h15-17H,1-14H3 |

InChI Key |

WYTIJTRLGSCISV-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.